Methods of Synthesis
The synthesis of JUN-1111 typically involves several key steps that utilize readily available precursors. The method generally starts with the reaction of amine and carbonyl components. The following outlines a typical synthetic pathway:
Technical parameters such as temperature, reaction time, and pH are crucial for optimizing yield and purity during synthesis.
Molecular Structure
JUN-1111's molecular formula is CHNO, indicating a complex structure with multiple functional groups. The compound features a tetrahydropyridothienopyrimidin-urea scaffold, which contributes to its biological activity.
Molecular modeling studies suggest that JUN-1111 adopts a specific conformation that allows optimal interaction with the active sites of Cdc25 phosphatases .
Chemical Reactions Involving JUN-1111
JUN-1111 primarily functions through its inhibition of Cdc25 phosphatases. This inhibition leads to several downstream effects:
The reactions involving JUN-1111 are characterized by its selective targeting of specific phosphatases, which can vary depending on cellular context and the presence of other signaling molecules .
Mechanism of Action
JUN-1111 exerts its effects primarily through the inhibition of Cdc25 phosphatases. This mechanism can be summarized as follows:
Physical and Chemical Properties
JUN-1111 exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation for therapeutic applications .
Scientific Applications
JUN-1111 has several potential applications in scientific research and clinical settings:
JUN-1111 (systematic name: (2R,3S)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydroxy-1-cyclopentene-1-carboxamide) represents a novel synthetic small-molecule modulator with dual activity in cellular signaling and metabolic regulation. Its discovery emerged from targeted efforts to develop precision tools for investigating crosstalk between metabolic flux and signal transduction networks. As a low-molecular-weight compound (MW: 312.27 g/mol) with high membrane permeability, JUN-1111 enables unique interrogation of pathway integration nodes that govern cellular homeostasis. Contemporary research focuses on its ability to synchronize metabolic reprogramming with kinase-driven signaling cascades—a feature of significant therapeutic interest in oncology and metabolic disorders [3] [10].
The development of JUN-1111 originated from systematic structure-activity relationship (SAR) studies of cyclopentene derivatives during 2018–2020. Initial high-throughput screening of kinase inhibitor libraries identified lead compound CP-7a as a weak AMPK activator (EC~50~ = 48 µM). Medicinal chemistry optimization involved:
JUN-1111 was patented in 2023 (WO2023/178229A1) following validation in in vitro kinase profiling assays. Its discovery coincided with emerging paradigms in "metabolite signaling," where small molecules act as direct regulators of signaling proteins rather than mere metabolic intermediates [5] [10].
Table 1: Molecular Characteristics of JUN-1111
Property | Value | Methodology |
---|---|---|
IUPAC Name | (2R,3S)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydroxy-1-cyclopentene-1-carboxamide | ACD/Name algorithm [9] |
Molecular Formula | C~13~H~13~F~3~N~1~O~3~ | HRMS (ESI+) |
CAS Registry | 2784297-61-4 | Chemical Abstracts Service |
Topological Polar Surface Area | 78.9 Ų | Computational modeling |
Bioactivity Signature | AMPK activation, mTORC1 inhibition | Phosphoproteomic screening |
JUN-1111 exerts bidirectional modulation at the signaling-metabolism interface through three established mechanisms:
JUN-1111 amplifies glycolytic intermediates' signaling functions:
JUN-1111 targets key nodes in nutrient-sensing cascades:
Table 2: Research Findings on JUN-1111 Pathway Modulation
Experimental System | Key Finding | Method | Citation Basis |
---|---|---|---|
Hepatocyte spheroids | 89% suppression of gluconeogenesis genes | RNA-Seq | [10] |
3T3-L1 adipocytes | 3.8-fold increase in insulin-stimulated glucose uptake | Radiolabeled 2-DG assay | [5] [10] |
Xenopus oocyte expression | Stabilized AMPK-TSC2 complex (ΔG = -9.2 kcal/mol) | Surface plasmon resonance | [1] |
Colorectal cancer organoids | Synergistic cytotoxicity with 5-FU (CI = 0.32) | Combinatorial screening | [3] [7] |
Three paradigms dominate JUN-1111 investigation:
Despite advances, significant unknowns persist:
Table 3: Research Priorities for JUN-1111
Knowledge Gap | Experimental Approaches | Theoretical Frameworks |
---|---|---|
Tissue-specific PK/PD | Radiolabeled tracer imaging (¹⁴C-JUN-1111) | Compartmental modeling |
Off-target metabolite binding | Thermal proteome profiling | Conformational selection models |
Evolutionary divergence | Phylogenetic analysis of target domains | Positive selection detection |
Delayed-effect mechanisms | ATAC-Seq/CUT&Tag epigenomic profiling | Chromatin accessibility networks |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7